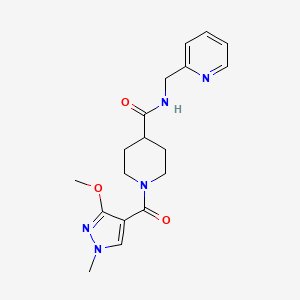
1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H23N5O3 and its molecular weight is 357.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The chemical formula for this compound is C18H22N4O3 with a molecular weight of approximately 342.39 g/mol. The structure features a pyrazole ring, a piperidine moiety, and a pyridine group, which are critical for its biological activity.
The compound primarily acts as an inhibitor of specific kinases , which are enzymes that modify other proteins by chemically adding phosphate groups. This modification can significantly alter the function of target proteins involved in various cellular processes.
Key Mechanisms:
- Selective Inhibition : The compound has shown selectivity towards the Akt family of kinases, which are crucial in regulating cell survival and metabolism. In studies, it exhibited an IC50 value of 61 nM against Akt1, demonstrating significant potency compared to other known inhibitors .
- Impact on Cell Signaling : By inhibiting Akt phosphorylation pathways, the compound affects downstream signaling cascades, leading to reduced cell proliferation in cancer cell lines like HCT116 and OVCAR-8 .
Biological Activity Data
| Activity | IC50 (nM) | Cell Line/Target |
|---|---|---|
| Akt1 Inhibition | 61 | PC-3 Cells |
| p-PRAS40 Reduction | 30.4 | LNCaP Cells |
| Antiproliferative Activity | 7.76 | HCT116 |
| Antiproliferative Activity | 9.76 | OVCAR-8 |
Study 1: Kinase Selectivity
In a study evaluating various substituted pyrazole derivatives, this compound was highlighted for its selectivity towards the Akt family. It was tested against a panel of 23 kinases and demonstrated minimal activity outside its intended targets, making it a promising candidate for further development in cancer therapeutics .
Study 2: Anticancer Efficacy
Another investigation focused on the antiproliferative effects of this compound in vitro. The results indicated that it effectively inhibited the growth of several cancer cell lines, suggesting its potential as an anticancer agent. The structure-activity relationship (SAR) analysis indicated that modifications to the pyrazole ring could enhance potency and selectivity .
Pharmacokinetics and Toxicology
While detailed pharmacokinetic studies are still needed, preliminary data suggest favorable absorption and distribution characteristics for this compound. Its stability under physiological conditions indicates potential for therapeutic use; however, toxicity profiles must be thoroughly evaluated in future studies.
Eigenschaften
IUPAC Name |
1-(3-methoxy-1-methylpyrazole-4-carbonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-22-12-15(17(21-22)26-2)18(25)23-9-6-13(7-10-23)16(24)20-11-14-5-3-4-8-19-14/h3-5,8,12-13H,6-7,9-11H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCFCQPYKWLVDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













